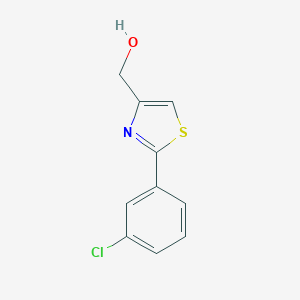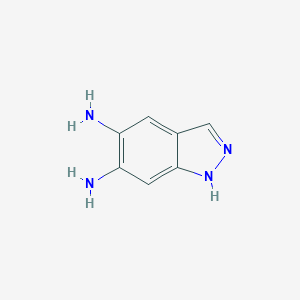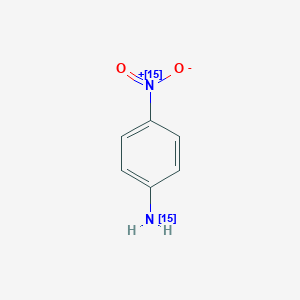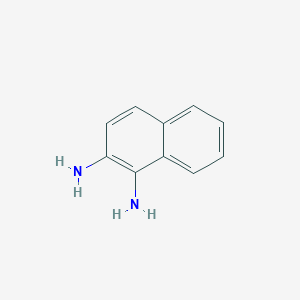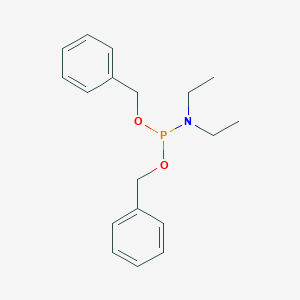
Chloropanaxydiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol is an organic compound with the molecular formula C17H25ClO3. This compound is characterized by its unique structure, which includes a chloro group, an oxirane ring, and a diyne moiety.
Vorbereitungsmethoden
The synthesis of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diyne Moiety: The diyne structure can be synthesized through a coupling reaction, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, typically using a peracid like m-chloroperbenzoic acid (m-CPBA).
Chlorination: The final step involves the chlorination of the compound, which can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide (OH-) or amines (NH2-) replace the chlorine atom
Wissenschaftliche Forschungsanwendungen
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Wirkmechanismus
The mechanism of action of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA. The diyne moiety can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol can be compared with similar compounds, such as:
1-Chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol: This compound has a similar structure but with a longer carbon chain.
1-Chloro-8-(3-pentyloxiran-2-yl)octa-4,6-diyne-2,3-diol: This compound has a shorter carbon chain compared to the heptyl derivative.
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol: This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
114687-51-3 |
|---|---|
Molekularformel |
C17H25ClO3 |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3 |
InChI-Schlüssel |
BPRJTLAULHNDLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
Kanonische SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O |
Key on ui other cas no. |
114687-51-3 |
Synonyme |
1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol CEHD |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



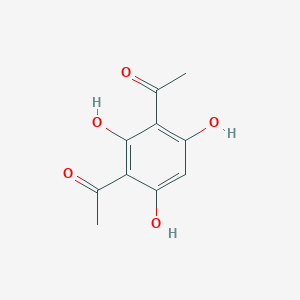
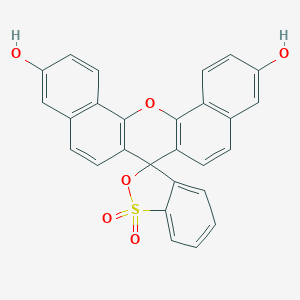
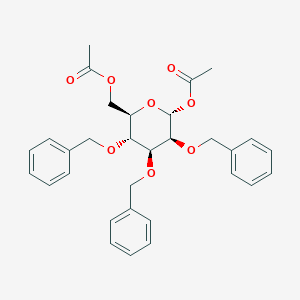
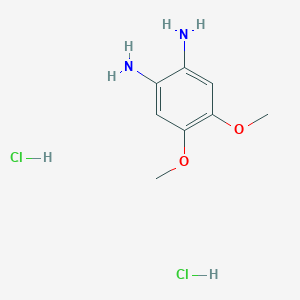
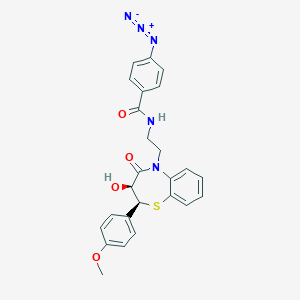
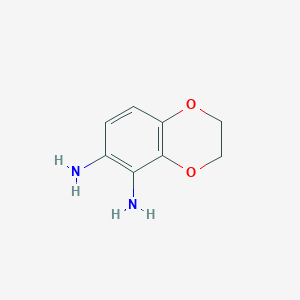
![p-Ethylcalix[7]arene](/img/structure/B43631.png)
